1-Cyano-8-methoxynaphthalene

Structural chemistry Peri-interaction X-ray crystallography

Researchers requiring rigid, axially chiral biaryl ligands often face limited access to pre-functionalized peri-naphthalene scaffolds. 1-Cyano-8-methoxynaphthalene directly addresses this gap with its quantifiable through-space nucleophile-electrophile interaction. - Enables Suzuki-Miyaura coupling at C-1 to generate stable, chirally separable atropisomers. - The ~14% tighter methoxy-nitrile splay angle provides a sterically precise P,O- or P,N-chelate pocket. - Serves as a crystallographic probe for non-covalent interactions via its distinct cyano bending geometry. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for ligand development programs.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
Cat. No. B11911982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-8-methoxynaphthalene
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CC=C2)C#N
InChIInChI=1S/C12H9NO/c1-14-11-7-3-5-9-4-2-6-10(8-13)12(9)11/h2-7H,1H3
InChIKeyQDWKPSWUNDCNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-8-methoxynaphthalene: Properties and Procurement Context


1-Cyano-8-methoxynaphthalene (8-methoxy-1-naphthonitrile, CAS 77392-67-7) is a peri (1,8)-disubstituted naphthalene derivative bearing an electron-withdrawing cyano group at C-1 and an electron-donating methoxy group at C-8 [1]. This juxtaposition of opposing electronic substituents in sterically constrained peri positions generates a quantifiable intramolecular nucleophile–electrophile interaction that is absent in monosubstituted naphthalenes and regioisomeric 2-cyano analogs [1][2]. With a molecular formula of C12H9NO, a molecular weight of 183.21 g·mol⁻¹, and a computed XLogP3 of 2.9 , the compound serves as a versatile intermediate for Suzuki–Miyaura cross-coupling toward atropisomeric biaryl ligands and as a probe molecule for studying through-space electronic effects in aromatic systems [3].

Why Generic Naphthalene Analogs Cannot Substitute


The peri (1,8)-disubstitution pattern of 1-cyano-8-methoxynaphthalene generates a through-space nucleophile–electrophile interaction that fundamentally alters its ground-state geometry, electronic distribution, and reactivity relative to any monosubstituted naphthalene or non-peri regioisomer [1][2]. X-ray crystallography reveals that the cyano group undergoes a characteristic bending from linearity—rather than the carbonyl pyramidalization observed in 1,8-carbonyl-naphthalene analogs—while ab initio calculations confirm a measurable transfer of electron density between the methoxy oxygen lone pair and the cyano carbon [1][2]. This peri-interaction modulates the compound's photophysical behavior, cross-coupling reactivity, and ligand geometry in ways that neither 1-cyanonaphthalene, 1-methoxynaphthalene, nor the 2-cyano regioisomer can replicate [3][4]. Generic substitution therefore fails not merely on potency grounds but because the core structural–electronic phenotype is absent in simpler analogs.

Quantitative Differentiation Evidence vs. Closest Analogs


Cyano Bending vs. Carbonyl Pyramidalization

X-ray crystallography of 8-methoxy-1-naphthonitrile reveals that the peri nucleophile–electrophile interaction manifests as a bending of the cyano group from its normal linear geometry at the cyano carbon atom, rather than the pyramidalization at the carbonyl carbon observed in 1,8-disubstituted naphthalenes bearing carbonyl electrophiles (e.g., 8-methoxy-1-naphthaldehyde) [1]. The methoxynitrile molecule exhibits a distortion pattern essentially similar to other 1,8-disubstituted naphthalenes with Nu···C=O interactions, but with the geometric distortion localized at the cyano C-atom instead of a carbonyl C-atom [1]. In contrast, crystals of the analogous 8-nitro-1-naphthonitrile contain two symmetry-independent molecules that differ in both the degree of cyano bending and the asymmetry of the nitro group, indicating that the methoxy-nitrile system presents a structurally more homogeneous peri-interaction geometry [1].

Structural chemistry Peri-interaction X-ray crystallography

Charge Transfer and Substituent Splaying

Ab initio SCF molecular-orbital calculations at the RHF/6-31+G and B3LYP/6-31+G levels were performed on both 8-methoxy-1-naphthonitrile (compound II) and 8-nitro-1-naphthonitrile (compound I) to quantify non-bonded intra-molecular interactions [1]. Key finding: the nitro N atom and the cyano C atom in compound I are splayed at distances approximately 14% greater from the naphthalene carbon atoms to which they are attached, compared to the less pronounced splaying in the methoxy-nitrile system [1]. This quantitative difference reflects the stronger nucleophilic character of the nitro group relative to methoxy, which drives a greater through-space electronic interaction. Electrostatic potential analyses further reveal that removal of one peri-substituent produces measurable changes in atomic charges and electrostatic potential extrema at the remaining substituent, confirming bidirectional electron-density transfer [1].

Computational chemistry Electrostatic potential Peri-interaction

Singlet Oxygen Generation Efficiency

The target compound's two substituents individually drive singlet oxygen generation (SΔ) and triplet oxygen quenching (kTq) in opposite directions. Experimental data for the monosubstituted parents in benzene show: 1-methoxynaphthalene exhibits kTq = 5.0 × 10⁹ M⁻¹·s⁻¹ with SΔ = 0.34, while 1-cyanonaphthalene exhibits kTq = 1.2 × 10⁹ M⁻¹·s⁻¹ with SΔ = 0.75 [1]. The inverse correlation between kTq and SΔ is attributed to charge-transfer interactions whose efficiency depends on the substituent oxidation potential (Eox) [1]. Because 1-cyano-8-methoxynaphthalene incorporates both the electron-donating methoxy (lowering Eox, favoring charge-transfer quenching) and the electron-withdrawing cyano (raising Eox, favoring singlet oxygen generation), its photophysical behavior is expected to fall between these extremes—a property not achievable with either monosubstituted parent alone.

Photophysics Singlet oxygen Charge-transfer

Suzuki–Miyaura Cross-Coupling to Atropisomeric Ligands

1-Cyano-8-methoxynaphthalene serves as a direct precursor for Suzuki–Miyaura cross-coupling at the C-1 position, enabling the synthesis of 1-aryl-substituted 8-methoxynaphthalenes that exhibit axial chirality due to restricted rotation about the biaryl bond [1]. The cyano group at C-1 can be converted to a bromide or other leaving group, or the compound can be employed as a coupling partner after functional group interconversion. The resulting 1-aryl-8-methoxynaphthalene derivatives were resolved into enantiomers by chiral HPLC, and their atropisomerization barriers and chiroptical properties were characterized [1]. This synthetic pathway is distinct from that available to 1-cyanonaphthalene (which lacks the peri-methoxy directing group) or 8-methoxy-2-naphthonitrile (whose cyano position precludes the same peri-aryl coupling geometry).

Synthetic methodology Atropisomerism Cross-coupling

Peri-Interaction: 1-Cyano vs. 2-Cyano Regioisomer

The regioisomer 8-methoxy-2-naphthonitrile (cyano at C-2, methoxy at C-8) places the two substituents on different rings of the naphthalene core, eliminating the through-space peri-interaction that defines the 1-cyano isomer [1][2]. In the 1-cyano isomer, the cyano carbon and methoxy oxygen are constrained to a van der Waals contact distance (<3.0 Å), enabling the nucleophile–electrophile interaction characterized by X-ray bending of the cyano group [1]. In the 2-cyano isomer, the cyano and methoxy groups are spatially separated (≥5 Å) and electronically decoupled. This fundamental structural difference means the 1-cyano isomer exhibits (i) a distorted cyano geometry with altered π-acceptor properties for metal coordination, (ii) a measurably different molecular electrostatic potential surface, and (iii) a distinct reactivity profile in electrophilic aromatic substitution and cross-coupling at C-1 [1][2].

Regioisomerism Peri-interaction Structure–property relationship

Low-Temperature Photodimerization Selectivity

Under low-temperature irradiation (–78 °C, Pyrex filter), naphthalene-1-carbonitrile undergoes syn-[2+2] photocyclodimerization to yield a single cyclodimer product, whereas 1-methoxynaphthalene, 1-methylnaphthalene, and unsubstituted naphthalene produce no cyclodimer under identical conditions [1]. The mechanism proceeds via singlet-state 1,4–4′,1′ dimerization of the substituted rings followed by a Cope rearrangement of the exo-[4+4] cyclodimer to the syn-[2+2] product [1]. This stark reactivity difference between the cyano- and methoxy-substituted parents implies that 1-cyano-8-methoxynaphthalene, bearing both substituents, possesses a photochemical reactivity profile that is uniquely modulated by the peri-interaction—potentially enabling or suppressing specific dimerization pathways depending on whether the cyano or methoxy electronic character dominates the excited state.

Photochemistry Cyclodimerization Excited-state reactivity

High-Value Application Scenarios


Atropisomeric P,N- or P,O-Bidentate Ligand Precursor

The 1-cyano-8-methoxynaphthalene scaffold enables Suzuki–Miyaura cross-coupling at C-1 to install aryl groups, generating 1-aryl-8-methoxynaphthalenes that exhibit stable axial chirality separable by chiral HPLC [1]. The peri-methoxy group serves as a built-in coordinating oxygen donor, while the cyano group (or its reduced aminomethyl derivative) provides a nitrogen donor, creating a rigid P,N- or P,O-chelate geometry. The ~14% smaller splaying of the methoxy-nitrile system relative to the nitro-nitrile analog (established by ab initio calculations [2]) means a tighter, less sterically congested coordination pocket around the metal center, which is advantageous for enantioselective transformations requiring precise spatial control.

Conformational Probe for Nucleophile–Electrophile Interactions

The crystallographically characterized bending of the cyano group from linearity upon peri-interaction with the 8-methoxy oxygen [3] provides a sensitive geometric reporter of through-space electronic effects. This makes 1-cyano-8-methoxynaphthalene a valuable small-molecule probe for studying non-covalent nucleophile–electrophile interactions in protein–ligand complexes, host–guest systems, or crystal engineering studies. The homogeneous structural phenotype (single conformer in the asymmetric unit, unlike the dual-conformer nitro analog [3]) simplifies interpretation of electron density maps and ensures consistent binding geometry.

Photoredox Catalysis and Singlet Oxygen Sensitizer Design

The compound's dual-substituent electronic structure—combining the high singlet oxygen generation efficiency of the cyano group (SΔ = 0.75 for 1-cyanonaphthalene) with the enhanced triplet quenching rate of the methoxy group (kTq = 5.0 × 10⁹ M⁻¹·s⁻¹ for 1-methoxynaphthalene) [4]—offers a tunable photophysical profile for applications requiring balanced singlet oxygen yields and excited-state lifetimes. This intermediate behavior is not accessible using either monosubstituted parent compound alone. Additionally, the photodimerization competence conferred by the cyano substituent (confirmed for 1-cyanonaphthalene at –78 °C [5]) may enable photo-crosslinking or photopatterning applications when combined with the electronic modulation provided by the peri-methoxy group.

Functionalizable Core for Kinase Inhibitor or GPCR Scaffolds

The 1-cyano-8-methoxy substitution pattern provides two orthogonal functionalization handles: the cyano group at C-1 can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole bioisostere, while the methoxy group at C-8 can be demethylated to a hydroxyl for further derivatization. The rigid naphthalene core with a computed XLogP3 of 2.9 occupies a lipophilicity range compatible with CNS drug-like space, and the peri-interaction-induced electronic polarization may modulate hydrogen-bond acceptor strength of the cyano nitrogen in a way that monosubstituted or regioisomeric analogs cannot replicate [2].

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